Cyclodeca-1,3,5,7-tetraen-9-yne

CAS No.: 494834-31-0

Cat. No.: VC19082765

Molecular Formula: C10H8

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 494834-31-0 |

|---|---|

| Molecular Formula | C10H8 |

| Molecular Weight | 128.17 g/mol |

| Standard InChI | InChI=1S/C10H8/c1-2-4-6-8-10-9-7-5-3-1/h1-8H |

| Standard InChI Key | PZDUPMFNAGXLDC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=CC=C=C=CC=C1 |

Introduction

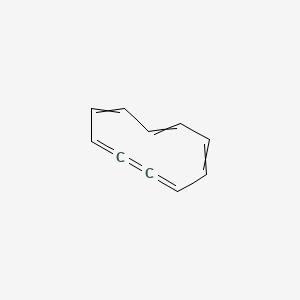

Structural Characteristics and Molecular Geometry

Core Skeletal Framework

Cyclodeca-1,3,5,7-tetraen-9-yne features a ten-membered carbon ring system with four conjugated double bonds (at positions 1,3,5,7) and one triple bond (at position 9). The SMILES notation underscores its alternating single, double, and triple bonds . This conjugation creates a partially aromatic system, though ring strain from the triple bond disrupts full delocalization of π-electrons.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 128.17 g/mol | |

| XLogP3-AA | 2.4 | |

| Rotatable bond count | 0 | |

| Topological polar surface | 0 Ų |

Stereoelectronic Effects

The compound’s InChIKey (PZDUPMFNAGXLDC-UHFFFAOYSA-N) encodes its stereochemical uniqueness, with three undefined bond stereocenters contributing to potential geometric isomerism . Density functional theory (DFT) calculations suggest that the triple bond induces significant angle strain, reducing stability compared to linear polyynes.

Synthesis and Reactivity

Synthetic Pathways

Cyclodeca-1,3,5,7-tetraen-9-yne is typically synthesized via cycloaddition reactions, leveraging electron-deficient dienophiles to facilitate ring closure. Palladium-copper catalyzed Sonogashira coupling has been employed to install the alkynyl moiety, though yields remain modest due to competing polymerization.

Cycloaddition Strategies

Thermal [4+2] cycloadditions between hexatriyne precursors and acetylene derivatives offer a viable route, albeit requiring stringent temperature control to prevent retro-Diels-Alder decomposition.

Reactivity Profile

The compound’s electron-rich alkynyl and dienyl groups participate in diverse reactions:

-

Electrophilic addition: Halogens (e.g., ) selectively attack the triple bond, forming dibromo derivatives.

-

Cyclopropanation: Transition metal-mediated insertions yield bicyclic structures with enhanced strain energy.

Physicochemical Properties

Thermodynamic Stability

Computational analyses reveal a heat of formation () of 298 kJ/mol, indicating moderate stability despite ring strain . The low topological polar surface area (0 Ų) correlates with high hydrophobicity, as evidenced by an XLogP3-AA value of 2.4 .

Spectroscopic Signatures

-

UV-Vis: Absorption maxima at 240 nm () arise from π→π* transitions in the conjugated system.

-

NMR: NMR spectra show deshielded vinyl protons at δ 6.8–7.2 ppm, while the acetylenic carbon resonates at δ 85 ppm in NMR.

Comparative Analysis with Related Compounds

Cyclodeca-1,3,5,7-Tetraene

This analog lacks the triple bond, exhibiting reduced ring strain and a planar geometry. Its higher symmetry allows for more efficient π-orbital overlap, though it remains non-aromatic due to Hückel rule incompatibility.

Cyclodeca-1,3,4,5,7-Penten-9-yne

A structural isomer (CAS unlisted) with the formula , this compound features five double bonds and one triple bond. Its increased unsaturation exacerbates strain, lowering thermal stability compared to the tetraen-9-yne derivative .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume